

Technical Support Center: Z-ATAD-FMK

Solubility and Stability

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Compound of Interest

Compound Name: Z-ATAD-FMK

Cat. No.: B12369833

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This guide provides researchers, scientists, and drug development professionals with comprehensive technical information, frequently asked questions (FAQs), and troubleshooting advice for the handling of **Z-ATAD-FMK**, a specific and irreversible caspase-12 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is **Z-ATAD-FMK** and its mechanism of action?

Z-ATAD-FMK (Z-Ala-Thr-Ala-Asp(OMe)-FMK) is a synthetic, cell-permeable peptide that acts as a specific and irreversible inhibitor of caspase-12.[1][2][3] Its mechanism involves preventing endoplasmic reticulum (ER) stress-mediated apoptosis by inhibiting the activity of caspase-12 and subsequently reducing the activity of caspase-9.[1] The N-terminus benzyloxycarbonyl (Z) group and O-methylated aspartic acid enhance cell permeability, while the C-terminus fluoromethyl ketone (FMK) group allows it to bind irreversibly to the catalytic site of the caspase.[4]

Q2: What is the recommended solvent for reconstituting **Z-ATAD-FMK**?

The recommended solvent for **Z-ATAD-FMK** is high-purity, ACS grade Dimethyl Sulfoxide (DMSO). It is soluble in DMSO up to 20 mM.[2] Some datasheets also report solubility in

ethanol at approximately 1 mg/ml.[3] For cell-based assays, DMSO is the standard choice.

Q3: How should I reconstitute lyophilized **Z-ATAD-FMK**?

To create a 20 mM stock solution from a 1 mg vial, add 92.6 μ L of high-purity DMSO. A pellet may not be visible in the vial. Ensure the compound is thoroughly dissolved by vortexing before use.

Q4: What are the proper storage and stability guidelines for **Z-ATAD-FMK**?

Proper storage is critical to maintain the inhibitor's activity. Please refer to the summary table below and always follow the manufacturer's specific recommendations. To avoid degradation, it is crucial to use a manual defrost freezer and prevent repeated freeze-thaw cycles.[4][5]

Q5: What is a typical working concentration for **Z-ATAD-FMK** in cell culture experiments?

The optimal working concentration can vary significantly depending on the cell type, the nature of the apoptotic stimulus, and the duration of the experiment. However, a general range for final working concentrations is between 50 nM and 100 μ M. It is strongly recommended that each investigator determines the most effective concentration for their specific experimental setup.

Data Presentation

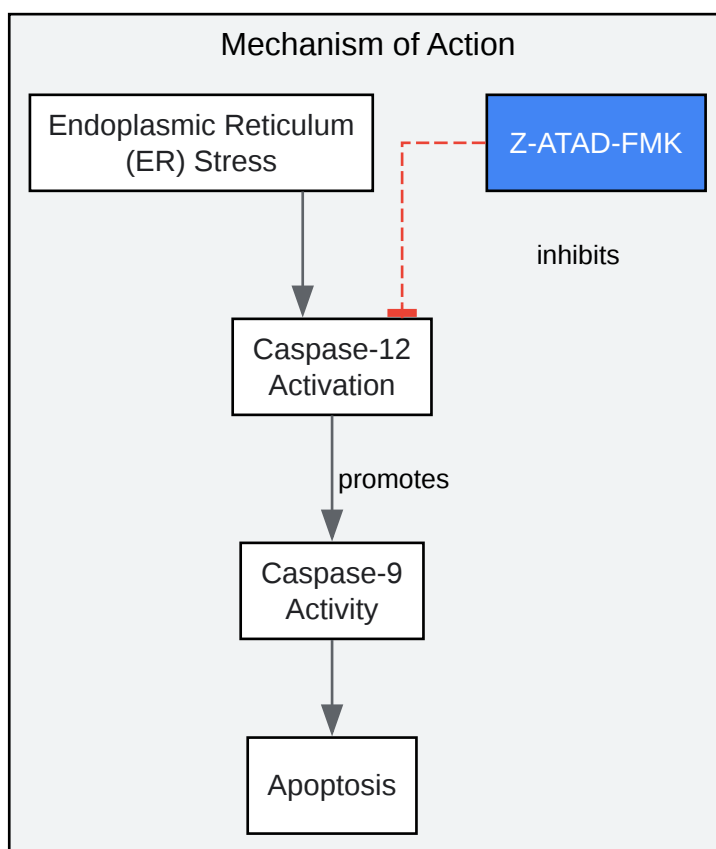
Table 1: Z-ATAD-FMK Solubility

Solvent	Reported Concentration	Notes
DMSO	Up to 20 mM[2]	Recommended solvent for creating stock solutions. Use high-purity, ACS grade.
Ethanol	~ 1 mg/ml[3]	Alternative solvent, less common for cell culture stocks.
Water	Insoluble[6][7]	Not recommended for reconstitution.

Table 2: Z-ATAD-FMK Storage and Stability

Form	Storage Temperature	Stability	Recommendations
Lyophilized Powder	-20°C to -70°C	Up to 1 year	Store under desiccating conditions.[2]
Reconstituted in DMSO	≤ -20°C	Up to 6 months	Aliquot into single-use volumes to avoid freeze-thaw cycles.[4] [5] Use a manual defrost freezer.

Visualized Signaling Pathway and Workflows



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Caption: **Z-ATAD-FMK** inhibits ER stress-induced apoptosis by blocking Caspase-12 activation.

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized Z-ATAD-FMK

- Bring the vial of lyophilized **Z-ATAD-FMK** to room temperature before opening.
- Using a calibrated pipette, add the appropriate volume of high-purity (ACS grade) DMSO to achieve the desired stock concentration (e.g., add 92.6 μL to a 1 mg vial for a 20 mM stock).
- Cap the vial and vortex thoroughly for 1-2 minutes to ensure the compound is completely dissolved. Visually inspect the solution for any undissolved particulates.
- Dispense the stock solution into single-use aliquots in sterile, low-protein-binding microcentrifuge tubes.
- Store the aliquots at $\leq -20^{\circ}\text{C}$ for up to 6 months.

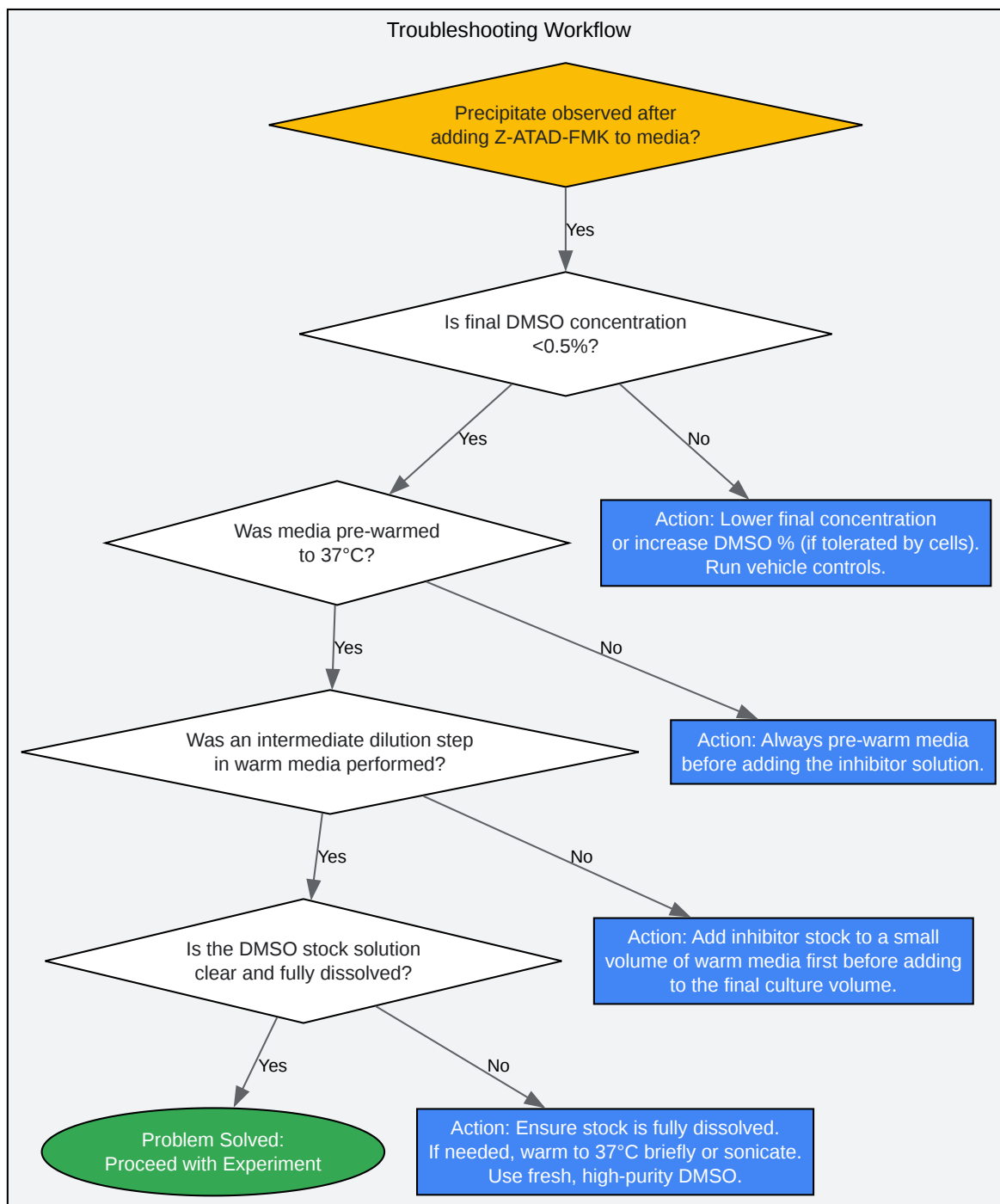
Protocol 2: Preparation of Working Solutions for Cell Culture

This protocol is critical for preventing compound precipitation.

- Thaw a single aliquot of the **Z-ATAD-FMK** DMSO stock solution at room temperature.
- Pre-warm the required volume of cell culture medium or a protein-containing buffer (e.g., PBS + 1% BSA) to 37°C .^[8]
- Perform an intermediate dilution of the DMSO stock into the pre-warmed medium/buffer. For example, dilute a 20 mM stock 1:10 to create a 2 mM solution. This step is crucial to avoid shocking the compound when adding it to the final aqueous culture volume.
- Add the required volume of the intermediate dilution to your cell culture plate or flask to achieve the final desired concentration (e.g., 50 nM - 100 μM).
- Gently swirl the plate or flask to ensure even distribution of the inhibitor.

- Important: The final concentration of DMSO in the cell culture should be kept low, typically below 1.0%, with many protocols recommending <0.5% or even <0.2% to avoid solvent-induced cytotoxicity.[5][8] Always include a vehicle control (media with the same final DMSO concentration but without **Z-ATAD-FMK**) in your experiments.

Troubleshooting Guide



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- To cite this document: BenchChem. [Technical Support Center: Z-ATAD-FMK Solubility and Stability]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12369833/docs#technical-support-center-z-atad-fmk-solubility-and-stability\]](https://www.benchchem.com/product/b12369833/docs#technical-support-center-z-atad-fmk-solubility-and-stability)

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